4-(2-Aminoethyl)-3-fluoroaniline
Description
Properties
CAS No. |
180146-79-6 |
|---|---|
Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |
InChI Key |
FBVPFKKDRHJLNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)F)CCN |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CCN |
Synonyms |
Benzeneethanamine, 4-amino-2-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between 4-(2-Aminoethyl)-3-fluoroaniline and selected analogs:
Key Observations :
Physicochemical Properties
Available data for select compounds:
Key Observations :
- The aminoethyl group likely lowers the melting point compared to nitro-substituted analogs due to reduced crystallinity.
- Methyl and nitro groups decrease solubility, whereas the aminoethyl group enhances compatibility with polar solvents.
Key Observations :
- Aminoethyl-substituted derivatives are prioritized in drug discovery due to their versatility in coupling reactions.
- Nitro-substituted analogs are niche intermediates with significant safety concerns .
Preparation Methods
Nitration and Subsequent Functionalization
A foundational strategy involves introducing substituents through nitration, leveraging the directing effects of existing groups. For example, the nitration of p-fluoroaniline under anhydrous sulfuric acid conditions yields 4-fluoro-3-nitroaniline with high regioselectivity. By adapting this method, 3-fluoroaniline could undergo nitration at the 4-position, followed by reduction to 3-fluoro-4-aminobenzene. Subsequent alkylation with 2-bromoethylamine (protected as a phthalimide) introduces the aminoethyl sidechain. Final deprotection via hydrazinolysis would yield the target compound.
This route mirrors the nitration protocol in, where a molar ratio of 1:6.8 (p-fluoroaniline:H₂SO₄) and temperatures of 3–10°C minimize resin formation and byproducts. The yield of 4-fluoro-3-nitroaniline in this method reaches 62%, suggesting comparable efficiency for analogous intermediates.
Catalytic Hydrogenation in Amino Group Synthesis
Nitro Reduction to Aniline
The reduction of nitro groups to amines is a cornerstone of aniline synthesis. Patent CN104292113A demonstrates the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline using 1% Pt/C under 0.1–5 MPa H₂ at 50–100°C, achieving yields exceeding 94%. Applying this method, 4-nitro-3-fluoroaniline derivatives could be reduced to the corresponding aniline, followed by alkylation to install the 2-aminoethyl group.
Table 1: Comparative Hydrogenation Conditions
Challenges in Multi-Amine Systems
The presence of both aromatic and aliphatic amines in 4-(2-Aminoethyl)-3-fluoroaniline complicates synthesis. Selective protection (e.g., Boc for the aliphatic amine, acetyl for the aromatic amine) ensures functional group compatibility during alkylation or coupling steps. For instance, the synthesis of 4-fluoroprolines in employs Boc protection to isolate reactive sites, a tactic applicable here.
Palladium-Catalyzed Cross-Coupling for Sidechain Introduction
Buchwald-Hartwig Amination
Introducing the 2-aminoethyl group via Buchwald-Hartwig amination offers a modern alternative. Starting with 3-fluoro-4-bromoaniline, coupling with ethylene diamine in the presence of Pd(OAc)₂ and Xantphos could yield the target compound. However, over-alkylation risks necessitate using mono-protected ethylene diamine (e.g., N-Boc-ethylenediamine).
Reaction Scheme:
-
3-Fluoro-4-bromoaniline + N-Boc-ethylenediamine → 4-(2-Boc-aminoethyl)-3-fluoroaniline
-
Boc deprotection → this compound
This method parallels the triflate displacement in, where tetra-n-butylammonium fluoride substitutes a triflate group in 4-hydroxyproline derivatives.
Multi-Step Synthesis via Halogen Intermediates
Nucleophilic Aromatic Substitution
4-Chloro-3-fluoroaniline, synthesized via methods in, could undergo nucleophilic substitution with 2-aminoethyl Grignard reagents. However, the electron-deficient aromatic ring may require activation via Lewis acids (e.g., FeCl₃). Alternatively, Ullmann coupling with CuI catalysis facilitates C–N bond formation between aryl halides and amines.
Example Protocol:
-
3-Fluoro-4-iodoaniline + 2-aminoethylzinc chloride → this compound
Analytical and Optimization Considerations
Purification Challenges
The polar nature of this compound complicates isolation. Patent CN104292113A employs vacuum distillation to purify 3-chloro-4-fluoroaniline, achieving 99.5% purity. Similarly, fractional crystallization from hydrochloric acid, as described in, could separate the target compound from resins or unreacted starting materials.
Yield Optimization
Key factors include:
Q & A
Q. Table 1: Key Physicochemical Properties of Structurally Related Compounds
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| ¹⁹F NMR | Confirm fluorine substitution | δ -110 to -125 ppm (aromatic F) |
| HRMS | Validate molecular formula | ESI+, m/z 153.083 ([M+H]⁺) |
| HPLC-UV | Assess purity and stability | C18 column, 254 nm, 1.0 mL/min flow |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
